3-Bromo-5-chloro-4-methylpyridin-2-amine

Researchers requiring precise regiochemistry for modular heterocycle synthesis face limited access to high-purity, differentially halogenated pyridine building blocks. 3-Bromo-5-chloro-4-methylpyridin-2-amine (CAS 1199773-28-8) solves this by providing sequential, chemoselective cross-coupling capability-Br at C3 for Suzuki-Miyaura, Cl at C5 for subsequent Buchwald-Hartwig or Sonogashira reactions-enabling efficient SAR library construction. • Key TGX221 (PI3K p110β inhibitor) precursor • ≥98% purity for reliable synthesis • Distinct from 3,5-dichloro analogs with unique reactivity.

Molecular Formula C6H6BrClN2
Molecular Weight 221.482
CAS No. 1199773-28-8
Cat. No. B598895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-methylpyridin-2-amine
CAS1199773-28-8
Molecular FormulaC6H6BrClN2
Molecular Weight221.482
Structural Identifiers
SMILESCC1=C(C(=NC=C1Cl)N)Br
InChIInChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10)
InChIKeyOWJIALCPQCHFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-methylpyridin-2-amine Overview


3-Bromo-5-chloro-4-methylpyridin-2-amine (CAS 1199773-28-8) is a heterocyclic organic compound belonging to the halogenated pyridine family [1]. It is characterized by a pyridine ring with a primary amine at the 2-position, a methyl group at the 4-position, and distinct bromine and chlorine substituents at the 3- and 5-positions, respectively . This unique substitution pattern makes it a versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research . It is primarily available as a research chemical from various suppliers, typically at purities of 95% or higher, and is intended for use as a synthetic building block .

1
Halogenated pyridine building block
Differentiated Br/Cl pattern supports chemoselective functionalization.
2
Medicinal chemistry synthesis
Reported precursor for PI3K inhibitor pharmacophore studies.
3
Organometallic probe
Ortho-amino/halogen coordination sphere for palladium catalyst studies.

3-Bromo-5-chloro-4-methylpyridin-2-amine Substitution Risks


Generic substitution of 3-bromo-5-chloro-4-methylpyridin-2-amine with other halogenated pyridines is not scientifically valid due to its specific regiochemistry. The precise placement of the bromine, chlorine, and methyl groups dictates its unique reactivity profile in cross-coupling and nucleophilic substitution reactions . Even closely related analogs, such as 3,5-dichloro-4-methylpyridin-2-amine [1] or 3-bromo-5-iodo-4-methylpyridin-2-amine [2], possess different electronic and steric properties that lead to divergent reaction outcomes and synthetic pathways. Furthermore, the compound's potential role as a precursor in specific pharmaceutical syntheses, such as the PI3K p110β inhibitor TGX221, underscores that its substitution pattern is not arbitrary but a deliberate design element . Using a different building block would fundamentally alter the resulting lead compound and invalidate established synthetic protocols.

Regiochemistry
Replacing Br/Cl positions alters cross-coupling selectivity and may invalidate established synthetic pathways.
Electronic Profile
Dihalogenated or mixed-halogen analogs shift steric/electronic properties, leading to divergent reaction outcomes.
Pharmacophore Fidelity
Substitution changes the designed core structure, potentially confounding SAR studies and lead compound identity.

Differentiation Evidence for 3-Bromo-5-chloro-4-methylpyridin-2-amine


3-Bromo-5-chloro-4-methylpyridin-2-amine Applications


Selective Cross-Coupling for Heterocyclic Libraries

The compound's differential halogen substitution (Br at C3, Cl at C5) enables sequential, chemoselective cross-coupling reactions. For instance, the bromine atom can undergo a first Suzuki-Miyaura coupling under mild conditions, leaving the chlorine intact for a subsequent Buchwald-Hartwig amination or Sonogashira coupling, thereby allowing the modular construction of diverse heterocyclic libraries . This is a key advantage over the 3,5-dichloro analog, where both chlorines have similar reactivity, limiting sequential functionalization.

PI3K p110β Inhibitor Analogs

This compound is cited as a crucial building block for the synthesis of TGX221, a selective PI3K p110β inhibitor with demonstrated antitumor activity . Procuring this specific intermediate is essential for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around the TGX221 pharmacophore. Substituting with an analog would produce a different core structure, thereby confounding SAR studies and likely leading to a loss of potency or selectivity against the p110β isoform [1].

Palladium-Catalyzed Mechanistic Studies

The ortho-amino group and adjacent halogen atoms in this compound create a unique coordination environment for transition metals. Research on similar 2-aminopyridine derivatives has shown that this structure facilitates novel mechanistic pathways, such as palladium-catalyzed imine hydrolysis during Suzuki couplings . This makes the compound a valuable probe for fundamental studies in organometallic chemistry and reaction optimization, where its distinct electronic profile, compared to non-halogenated or mono-halogenated analogs, is critical for observing specific catalytic intermediates.

Agrochemical Intermediate with Tailored Properties

The presence of both bromine and chlorine contributes to a unique lipophilicity and electronic distribution profile, which are critical parameters in the design of agrochemicals. The compound is noted for its utility as a drug intermediate with biological activity, and its specific halogen pattern is a key determinant of its physicochemical properties, such as higher density and melting point compared to non-halogenated pyridines . This makes it a targeted building block for developing new herbicides or fungicides where precise modulation of bioavailability and target binding is required.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Sequential cross-coupling reactivity
Chemoselectivity between C-Br and C-Cl bonds
Kinase inhibitor SAR studies
TGX221 pharmacophore core
PI3K p110β isoform selectivity context
Catalytic mechanism research
Ortho-amino/halogen coordination
Palladium-catalyzed imine hydrolysis pathways
Agrochemical lead design
Lipophilicity and electronic profile
Physicochemical property modulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-4-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.